Rhuscholide A
Overview
Description
Rhuscholide A is an active component of the essential oil of Rhuschia species, a genus of plants belonging to the Anacardiaceae family. It is a sesquiterpene lactone and a member of the diterpene family. Rhuscholide A has been studied for its potential pharmacological properties, and has been found to possess anti-inflammatory, analgesic, and antimicrobial activities. It has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of certain types of cancer cells.
Scientific Research Applications
Anti-HIV Activity
- Rhuscholide A has shown significant anti-HIV-1 activity in vitro. It was found to possess an EC50 value of 1.62 µM and a therapeutic index (TI) of 42.40, indicating its potential in anti-HIV treatments (Gu et al., 2007).
Total Synthesis
- The first total synthesis of Rhuscholide A has been achieved, highlighting its benzofuran lactone structure and potential as an anti-HIV agent. This synthesis is important for facilitating further pharmacological studies and potential therapeutic applications (Li et al., 2019).
Antibacterial Properties
- In a study evaluating the bioactivity of various plant extracts, Rhus coriaria, a species related to Rhus chinensis, showed effective inhibition against bacteria like E. coli and Klebsiella pneumoniae. This suggests a potential role for Rhuscholide A in antibacterial applications, given the similar chemical profiles of these species (Zhangt, 1966).
Analgesic and Anti-Inflammatory Effects
- A study on Rhus chirindensis, another related species, reported significant analgesic, anti-inflammatory, and hypoglycemic effects in animal models. Given the pharmacological similarities among species in the Rhus genus, these findings could be relevant to the properties of Rhuscholide A (Ojewole, 2007).
Other Pharmacological Properties
- Rhus chinensis compounds, possibly including Rhuscholide A, have shown a variety of pharmacological effects such as antiviral, antibacterial, anticancer, hepatoprotective, antidiarrheal, and antioxidant activities. This broad spectrum of activities is based on recent scientific research validating traditional uses (Djakpo & Yao, 2010).
properties
IUPAC Name |
5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLAXYRFCLYIG-HBKYZHKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhuscholide A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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